

Spectroscopic Profile of Methyl Carbazole-3-Carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl Carbazole-3-Carboxylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl Carbazole-3-Carboxylate**, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate compound identification, characterization, and further research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl Carbazole-3-Carboxylate**. This information has been compiled from various sources and represents typical characterization data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl Carbazole-3-Carboxylate



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.73	S	-	1H	H-4
8.16	d	7.8	1H	H-5
8.12	d	8.4	1H	H-2
7.54	d	8.1	1H	H-8
7.47	t	7.7	1H	H-6
7.30	t	7.5	1H	H-7
3.97	S	-	ЗН	-OCH₃
N-H signal not always observed	-	-	1H	N-H

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Methyl Carbazole-3-Carboxylate**



Chemical Shift (δ) ppm	Assignment
167.5	C=O
141.5	C-4a
139.8	C-4b
128.7	C-4
126.8	C-8a
123.0	C-3
122.5	C-5a
120.8	C-6
120.5	C-2
111.3	C-8
110.8	C-1
52.1	-OCH₃

Solvent: CDCl₃, Frequency: 100 MHz

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Methyl Carbazole-3-Carboxylate

Wavenumber (cm ^{−1})	Intensity	Assignment
3410	Strong, Broad	N-H Stretch
1695	Strong	C=O Stretch (Ester)
1600, 1450	Medium-Strong	C=C Aromatic Stretch
1240	Strong	C-O Stretch (Ester)
750	Strong	C-H Bending (Ortho- disubstituted)



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Carbazole-3-Carboxylate

m/z	Relative Intensity (%)	Assignment
225.07	100	[M] ⁺ (Molecular Ion)
194.06	85	[M - OCH ₃]+
166.06	60	[M - COOCH₃] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide are typically obtained using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.

- Sample Preparation: Approximately 5-10 mg of the **Methyl Carbazole-3-Carboxylate** sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.
- Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The splitting patterns (s = singlet, d = doublet, t = triplet) and coupling constants (J) in Hertz (Hz) are determined from the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy



FT-IR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid **Methyl Carbazole-3-Carboxylate** sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions of the major absorption bands are identified and correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

- Sample Preparation: A dilute solution of **Methyl Carbazole-3-Carboxylate** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The
 peak with the highest m/z value typically corresponds to the molecular ion [M]+, and its mass
 is used to confirm the molecular weight of the compound. The fragmentation pattern provides
 valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl Carbazole-3-Carboxylate**.



Sample Preparation Pure Compound (Methyl Carbazole-3-Carboxylate) Dissolve in Deuterated Solvent (NMR) Solid Sample (IR) or Volatile Solvent (MS) Spectroscopic Techniques NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy (1H, 13C) Data Acquisition & Processing Chemical Shifts (δ) Mass-to-Charge Ratio (m/z) Wavenumbers (cm⁻¹) Coupling Constants (J) (Molecular Weight & Fragmentation) (Vibrational Modes) Structural Elucidation Determination of Molecular Structure

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals working with **Methyl Carbazole- 3-Carboxylate**. The provided data and protocols are intended to support the efficient and accurate characterization of this compound in a research and development setting.

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